molecular formula C17H12FNO3 B5654375 N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5654375
M. Wt: 297.28 g/mol
InChI Key: CTCNGGQFUUGMPD-UHFFFAOYSA-N
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Description

  • N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide belongs to the class of compounds known as chromenes, characterized by a 2H-chromene structure fused with a carboxamide group.

Synthesis Analysis

  • Similar compounds, such as various N-substituted 2-oxo-2H-chromene-3-carboxamides, have been synthesized using methods like the Knoevenagel condensation and reactions with salicylaldehydes (Proença & Costa, 2008).
  • Another approach involves multicomponent reactions under solvent-free conditions, using reagents like ceric ammonium nitrate (Chitreddy & Shanmugam, 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

Physical Properties Analysis

  • The crystallographic analysis of related compounds provides insights into their spatial arrangement and conformation, important for understanding their physical behavior (Reis et al., 2013).

Scientific Research Applications

Synthesis and Anticholinesterase Activity

  • Application : This compound has been synthesized and tested for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It showed significant activity toward AChE, indicating its potential in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Cholinesterase Inhibitory Activity

  • Application : Another study synthesized similar compounds evaluating their inhibition of AChE and BuChE. This research contributes to understanding treatments for neurological disorders like Alzheimer's (Vafadarnejad et al., 2018).

Chemosensors for Cyanide Anions

  • Application : Certain derivatives of this compound have been synthesized and studied for their ability to detect cyanide anions, demonstrating their potential as chemosensors (Wang et al., 2015).

HIV Integrase Inhibitors

  • Application : This compound has been studied for its role in inhibiting HIV integrase, an enzyme critical for the HIV replication process (Monteagudo et al., 2007).

Antibacterial and Antioxidant Activities

  • Application : Research has explored the synthesis of 4H-chromene-3-carboxamide derivatives with promising antibacterial and antioxidant activities, which could be significant in pharmaceutical applications (Chitreddy & Shanmugam, 2017).

Eco-friendly Synthesis Approaches

  • Application : Studies have been conducted on eco-friendly synthesis methods for related compounds, contributing to greener chemistry practices (Proença & Costa, 2008).

Antimicrobial Activity

  • Application : Various derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential uses in combating bacterial and fungal infections (Raval et al., 2012).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-13-7-5-11(6-8-13)10-19-16(20)14-9-12-3-1-2-4-15(12)22-17(14)21/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNGGQFUUGMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide
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N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide
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N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide
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N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide
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N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

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